![molecular formula C9H5BrClNO2 B12856083 2-(Bromomethyl)benzo[d]oxazole-7-carbonyl chloride](/img/structure/B12856083.png)
2-(Bromomethyl)benzo[d]oxazole-7-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bromomethyl)benzo[d]oxazole-7-carbonyl chloride is a chemical compound with the molecular formula C8H6BrNO. It is a derivative of benzo[d]oxazole, a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure. This compound is known for its reactivity and is used in various chemical synthesis processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)benzo[d]oxazole-7-carbonyl chloride typically involves the bromination of 2-methylbenzoxazole. This process can be carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in a solvent like carbon tetrachloride. The reaction is usually conducted under reflux conditions for several hours to ensure complete bromination .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to maintain the purity and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Bromomethyl)benzo[d]oxazole-7-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like ether or tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 2-(azidomethyl)benzo[d]oxazole, while oxidation with potassium permanganate produces 2-(bromomethyl)benzo[d]oxazole-7-carboxylic acid.
Applications De Recherche Scientifique
2-(Bromomethyl)benzo[d]oxazole-7-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is employed in the development of bioactive molecules and probes for biological studies.
Medicine: It serves as a precursor for the synthesis of potential drug candidates with antimicrobial, anticancer, and anti-inflammatory properties.
Industry: The compound is utilized in the production of specialty chemicals, agrochemicals, and materials science research.
Mécanisme D'action
The mechanism of action of 2-(Bromomethyl)benzo[d]oxazole-7-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The bromine atom in the compound is highly reactive and can be easily displaced by nucleophiles, leading to the formation of various derivatives. The compound’s reactivity is influenced by the electronic effects of the benzo[d]oxazole ring, which stabilizes the transition state during chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Chloromethyl)benzo[d]oxazole: Similar in structure but contains a chlorine atom instead of bromine.
2-(Iodomethyl)benzo[d]oxazole: Contains an iodine atom, making it more reactive than the bromine derivative.
2-(Hydroxymethyl)benzo[d]oxazole: Contains a hydroxyl group, making it less reactive but more soluble in water.
Uniqueness
2-(Bromomethyl)benzo[d]oxazole-7-carbonyl chloride is unique due to its balanced reactivity and stability. The bromine atom provides a good leaving group for nucleophilic substitution reactions, while the benzo[d]oxazole ring offers electronic stabilization. This combination makes it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C9H5BrClNO2 |
|---|---|
Poids moléculaire |
274.50 g/mol |
Nom IUPAC |
2-(bromomethyl)-1,3-benzoxazole-7-carbonyl chloride |
InChI |
InChI=1S/C9H5BrClNO2/c10-4-7-12-6-3-1-2-5(9(11)13)8(6)14-7/h1-3H,4H2 |
Clé InChI |
VOZUAEURJZCCCS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1)N=C(O2)CBr)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


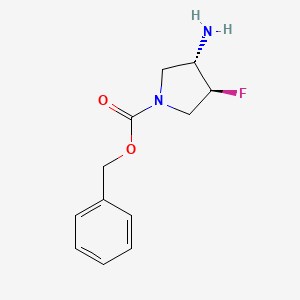
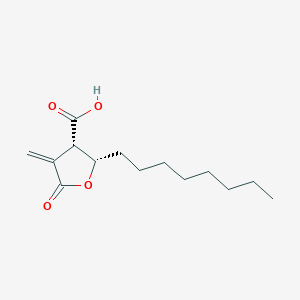

![3-[Chloro(difluoro)methyl]pentan-3-ol](/img/structure/B12856010.png)
![9,9-Dimethyl-5-azadispiro[3.1.56.24]tridecane-2,8,10,13-tetrone](/img/structure/B12856015.png)
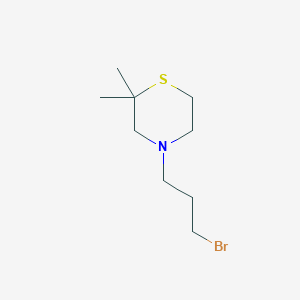
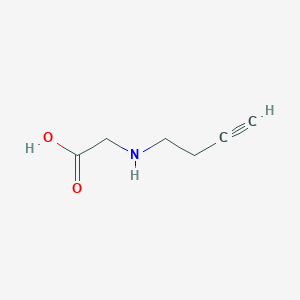
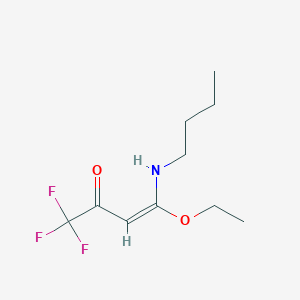
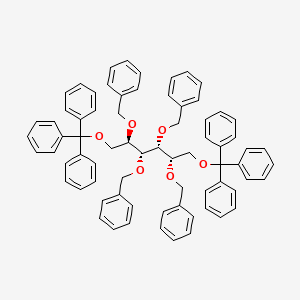

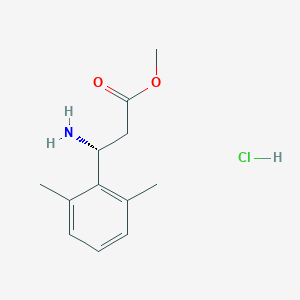
![tert-Butyl (3R)-3-[(2-methoxy-2-oxoethyl)amino]pyrrolidine-1-carboxylate](/img/structure/B12856058.png)

![5-Bromo-7-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12856076.png)
